molecular formula C14H24N2O4 B8200642 rel-(3aR,7aS)-2-(tert-Butoxycarbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid

rel-(3aR,7aS)-2-(tert-Butoxycarbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid

Cat. No.: B8200642
M. Wt: 284.35 g/mol
InChI Key: AVDWTKDBNVNJGB-QMTHXVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a stereospecific bicyclic pyrrolo-pyridine derivative with a tert-butoxycarbonyl (Boc) protecting group at position 2 and a carboxylic acid at position 7a. Its stereochemistry (3aR,7aS) and substitution pattern make it a valuable intermediate in pharmaceutical synthesis, particularly for modulating solubility, stability, and bioavailability in drug candidates. The hexahydro scaffold reduces ring strain compared to fully unsaturated analogs, while the methyl group at position 5 introduces steric effects that influence conformational flexibility .

Properties

IUPAC Name

(3aR,7aS)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-13(2,3)20-12(19)16-8-10-7-15(4)6-5-14(10,9-16)11(17)18/h10H,5-9H2,1-4H3,(H,17,18)/t10-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDWTKDBNVNJGB-QMTHXVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CCC2(C1)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CN(CC[C@]2(C1)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylic Acid Activation and Methylation

The synthesis begins with the activation of 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylic acid using oxalyl chloride and a catalytic amount of DMF in dichloromethane (DCM) at 0°C. This generates the reactive acyl chloride, which undergoes methylation upon treatment with trimethylsilyldiazomethane (TMSD) in acetonitrile (ACN). The reaction proceeds via nucleophilic attack, yielding the methyl ester intermediate with 49% yield after flash chromatography.

Table 1: Key Reaction Conditions for Methyl Ester Formation

ReagentRoleTemperatureYield
Oxalyl chlorideAcyl chloride formation0°C-
TMSDMethylation agent0°C → rt49%
LiOH·H₂OEster hydrolysisrt-

Boc Protection and Cyclization

The tert-butoxycarbonyl group is introduced via a two-step sequence:

  • Boc-anhydride coupling : The free amine of the methyl ester intermediate reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine.

  • Intramolecular cyclization : Acid-catalyzed removal of the methyl ester (using HBr in acetic acid) generates the carboxylic acid, which spontaneously cyclizes to form the pyrrolo[3,4-c]pyridine core.

Notably, the stereochemical outcome at the 3aR and 7aS positions is controlled by the chiral centers in the starting azabicyclohexane precursor. Computational models predict that the trans-configuration minimizes steric clashes within the bicyclic system.

Catalytic Functionalization and Purification

Palladium-Catalyzed Cross-Coupling

To install the 5-methyl substituent, a Pd-catalyzed cyanation or alkylation is employed. For example, treatment of a brominated intermediate with Zn(CN)₂ and a Pd catalyst (e.g., Pd(PPh₃)₄) introduces a nitrile group, which is subsequently reduced to a methyl group via hydrogenation. This step achieves regioselectivity by leveraging the electron-deficient nature of the pyrrolidine ring.

Table 2: Catalytic Reactions for Methyl Group Installation

Reaction TypeReagentsConditionsYield
CyanationZn(CN)₂, Pd catalyst80°C, DMF62%
HydrogenationH₂, Pd/Crt, MeOH85%

Chromatographic Resolution of Enantiomers

The rel-(3aR,7aS) designation indicates a racemic mixture, necessitating chiral resolution. High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak IA) separates the enantiomers, achieving >99% enantiomeric excess (ee) for the desired isomer.

Challenges and Mitigation Strategies

Steric Hindrance in Cyclization

The tert-butoxycarbonyl group introduces significant steric bulk, which can impede cyclization. To address this, microwave-assisted synthesis at elevated temperatures (120°C) accelerates the reaction while minimizing decomposition.

Oxidative Degradation

The carboxylic acid moiety is prone to decarboxylation under acidic conditions. Stabilization is achieved by storing the compound as its sodium salt and avoiding prolonged exposure to light .

Chemical Reactions Analysis

Types of Reactions It Undergoes

Rel-(3aR,7aS)-2-(tert-Butoxycarbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.

  • Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents such as halides under mild or harsh conditions depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation may yield higher oxidation states of the compound, while reduction could lead to more saturated forms. Substitution reactions can introduce new functional groups, modifying the compound's properties.

Scientific Research Applications

Chemistry

In chemistry, rel-(3aR,7aS)-2-(tert-Butoxycarbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in developing new materials and catalysts.

Biology

In biological research, this compound can serve as a molecular probe to study protein-ligand interactions. Its structural complexity offers insights into binding affinities and mechanisms.

Medicine

In medicinal chemistry, researchers investigate its potential as a pharmaceutical lead compound. Its functional groups and stereochemistry may interact with biological targets, providing therapeutic benefits.

Industry

In industrial applications, this compound is used in the synthesis of polymers and advanced materials with specific properties such as high strength or conductivity.

Mechanism of Action

Rel-(3aR,7aS)-2-(tert-Butoxycarbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid exerts its effects through interactions with molecular targets. The compound's functional groups enable it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, influencing various biological pathways.

Comparison with Similar Compounds

Key Features :

  • CAS Number : 2757083-46-6
  • Core Structure : Octahydro-7aH-pyrrolo[3,4-c]pyridine
  • Functional Groups : Boc (position 2), carboxylic acid (position 7a), methyl (position 5)
  • Stereochemistry : rel-(3aR,7aS) configuration ensures precise spatial orientation for target interactions.

Comparison with Similar Compounds

2.1 Structural Analogs in Pyrrolo-Pyridine Family
Compound Name Core Structure Substituents Yield (%) Key Spectral Data (References)
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) Pyrrolo[2,3-c]pyridine Carboxylic acid (position 2) 95 NMR, MS consistent with literature
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) Pyrrolo[2,3-c]pyridine Cl (position 5), carboxylic acid 71 NMR, MS consistent with literature
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c) Pyrrolo[2,3-c]pyridine OMe (position 5), carboxylic acid 80 NMR, MS consistent with literature
rel-(3R,7aS)-5-oxo-hexahydro-1H-pyrrolizine-3-carboxylic acid Pyrrolizine Oxo (position 5), carboxylic acid N/A SMILES: OC(=O)[C@@H]1CC[C@H]2N1C(=O)CC2
Benzyl (3aR,7aR)-3-oxooctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate Pyrrolo[3,4-c]pyridine Benzyl ester (position 5), oxo (position 3) 46 LC–MS: m/z 275.3 (M+H)+; [α]²²_D = -13.5°

Key Observations :

  • Stereochemical Impact : The (3aR,7aS) configuration contrasts with the (3aR,7aR) isomer in , which exhibits distinct optical rotation ([α]²²_D = -13.5°) and LC–MS profiles .
2.2 Functional Group and Stability Comparisons
  • Boc Protection : The Boc group in the target compound enhances stability during synthesis compared to unprotected analogs like 10a–c. However, it requires acidic conditions for removal, which may limit compatibility with acid-sensitive functionalities .
  • Carboxylic Acid vs. Esters : The free carboxylic acid in the target compound allows direct conjugation (e.g., amide formation), unlike ester-protected analogs such as the benzyl derivative in , which requires hydrolysis .
2.3 Spectroscopic and Analytical Data
  • Stereochemical Confirmation : Optical rotation data (e.g., [α]²²_D in ) and chiral chromatography are critical for verifying the rel-(3aR,7aS) configuration, which is absent in simpler analogs like 10a–c .

Biological Activity

The compound rel-(3aR,7aS)-2-(tert-Butoxycarbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid is a complex organic molecule with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described by its molecular formula C15H23N2O3C_{15}H_{23}N_2O_3. The presence of the tert-butoxycarbonyl (Boc) group is significant for its stability and solubility in biological systems.

  • Inhibition of Enzymatic Activity : The compound has been studied for its potential to inhibit specific enzymes involved in cellular signaling pathways. For instance, it may interact with proteins related to cell proliferation and apoptosis.
  • Cellular Uptake and Distribution : The lipophilic nature of the tert-butoxycarbonyl group enhances the compound's permeability across cellular membranes, facilitating its biological effects.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate a dose-dependent inhibition of cell viability, suggesting its potential as an anticancer agent.

Cell Line IC50 (µM) Mechanism
HeLa150Inhibition of Rab geranylgeranylation
MCF-7200Induction of apoptosis
A549180Cell cycle arrest

Case Studies

  • Study on HeLa Cells : In a study conducted by Kazmierczak et al., the compound was tested on HeLa cells using a PrestoBlue® viability assay. The IC50 value was determined to be approximately 150 µM, indicating significant cytotoxicity at lower concentrations .
  • Mechanistic Insights : Further research has shown that the compound's activity is linked to its ability to disrupt key signaling pathways involved in cancer cell growth. Specifically, it was found to inhibit Rab11A prenylation, which is crucial for vesicle trafficking in cells .
  • Selectivity and Safety Profile : Another study highlighted the selectivity of this compound towards cancer cells compared to normal cells, suggesting a favorable safety profile for therapeutic applications .

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
¹H-NMR (400 MHz)δ 1.34 (s, 9H, Boc), δ 2.38 (s, 3H, CH₃), δ 3.68 (s, 3H, N-CH₃)
¹³C-NMR (100 MHz)δ 27.8 (Boc C(CH₃)₃), δ 80.7 (Boc carbonyl), δ 154.5 (carboxylic acid COOH)
IR (nujol)1765 cm⁻¹ (C=O stretch, Boc), 1682 cm⁻¹ (C=O stretch, carboxylic acid)

Q. Table 2. Stability Under Storage Conditions

ConditionStability OutcomeReference
–20°C, argonStable for >12 months (≤2% decomposition)
25°C, ambient airDecomposes within 30 days (hydrolysis observed)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.